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Gadolinium--indium (1/3) - 12160-85-9

Gadolinium--indium (1/3)

Catalog Number: EVT-14858810
CAS Number: 12160-85-9
Molecular Formula: GdIn3
Molecular Weight: 501.7 g/mol
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Product Introduction

Source and Classification

Gadolinium-Indium (1/3) can be classified under metal oxides or intermetallic compounds depending on its specific phase and structure. Its synthesis often involves methods such as solid-state reactions or chemical vapor deposition. The compound is primarily sourced from gadolinium oxide and indium oxide, which are commercially available.

Synthesis Analysis

Methods

The synthesis of Gadolinium-Indium (1/3) can be achieved through several methods:

  1. Solid-State Reaction: This involves mixing gadolinium oxide and indium oxide in a controlled stoichiometric ratio followed by high-temperature sintering to form the desired compound.
  2. Chemical Vapor Deposition: A technique that allows for the deposition of thin films of Gadolinium-Indium (1/3) on substrates, providing control over thickness and uniformity.
  3. Sol-Gel Method: This method involves the transition of a solution into a solid gel phase, allowing for the incorporation of gadolinium and indium at the molecular level before calcination to achieve the final product.

Technical Details

The solid-state reaction typically requires temperatures around 1000 °C to ensure complete reaction and phase formation. The chemical vapor deposition process operates under reduced pressure with precursors that decompose at elevated temperatures to deposit the desired film on substrates.

Molecular Structure Analysis

Structure

The molecular structure of Gadolinium-Indium (1/3) can be complex, often exhibiting a crystalline lattice that incorporates both gadolinium and indium ions. The precise arrangement can vary based on the synthesis method and conditions used.

Data

  • Crystal System: Typically cubic or hexagonal.
  • Lattice Parameters: Dependent on the specific synthesis conditions but generally exhibit significant ionic radii differences between gadolinium (0.938 Å) and indium (0.80 Å), influencing the structural stability and electronic properties.
Chemical Reactions Analysis

Reactions

Gadolinium-Indium (1/3) can participate in various chemical reactions, particularly in catalytic processes. For instance:

  • Reduction Reactions: It can act as a catalyst in hydrogenation reactions due to its ability to facilitate electron transfer.
  • Oxidation Reactions: The compound may also serve as an oxidizing agent in certain chemical syntheses.

Technical Details

The reactivity is influenced by the oxidation states of gadolinium (commonly +3) and indium (+3), which play crucial roles in determining the compound's behavior in different chemical environments.

Mechanism of Action

Process

The mechanism by which Gadolinium-Indium (1/3) functions in applications such as catalysis involves the activation of reactants through coordination with metal centers. This interaction lowers activation energy barriers, facilitating reactions that would otherwise proceed slowly or not at all.

Data

Studies indicate that the presence of gadolinium enhances magnetic properties which can influence reaction pathways, particularly in magnetic field-assisted catalysis.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically appears as a white or off-white powder.
  • Density: Varies based on composition but is generally higher than pure oxides due to the inclusion of heavier elements.
  • Melting Point: High melting point typical of metal oxides, often exceeding 1500 °C.

Chemical Properties

Relevant data from studies indicate that Gadolinium-Indium compounds exhibit unique dielectric properties making them suitable for electronic applications .

Applications

Gadolinium-Indium (1/3) finds numerous scientific uses including:

  • Magnetic Resonance Imaging Contrast Agents: Due to gadolinium's paramagnetic properties, it is utilized in medical imaging to enhance contrast.
  • Catalysts in Chemical Reactions: The compound serves as an effective catalyst for various organic transformations.
  • Electrocatalysts for Water Splitting: Recent studies have shown its potential in bifunctional electrocatalytic applications for efficient hydrogen production .
Synthesis and Fabrication Methodologies

Thin-Film Deposition Techniques for Gd-In-Oxide Composite Structures

Advanced vapor-phase deposition methods enable precise control over stoichiometry and morphology in Gd-In-oxide composites. Atomic layer deposition (ALD) stands out for its atomic-scale accuracy, particularly using precursors like trimethylindium (TMI) and gadolinium tris(isopropylcyclopentadienyl) (Gd(CpiPr)3). For Gd2O3 films, ALD achieves growth rates of 0.3–0.4 Å/cycle at 250–300°C with ozone or water as oxidants, while In2O3 processes using TMI/H2O require extended water exposure (2 Torr·s) to ensure complete ligand exchange due to higher activation barriers (In–CH3 bond energy: 169.8 kJ/mol) [3] [7]. Sol-gel synthesis offers a complementary solution-phase route, where indium tin oxide (ITO) precursors (e.g., InCl3/SnCl4 in alcohols) are adapted for Gd doping. This method yields amorphous films after spin-coating, with crystallization occurring during high-temperature annealing (400–600°C). Hybrid approaches, such as magnetron sputtering, facilitate the growth of ternary oxides like Gd-In-O with controlled oxygen partial pressures (10−4–10−5 mbar), directly influencing film conductivity and transparency [1] [6].

Table 1: ALD Parameters for Gd and In Oxide Thin Films

Precursor SystemReactantGrowth Rate (Å/cycle)Optimal Temp (°C)Key Challenges
Gd(thd)3O30.3250–300Carbon residues (2.3 at%)
(CpCH3)3GdH2O0.4200–250Higher roughness
In(CH3)3H2O1.0–1.5150–200Incomplete ligand exchange
InCl3H2O0.8250Agglomeration risk

Alternating Layer Deposition Protocols in Oxygen-Rich Environments

Sequential deposition of Gd and In layers followed by oxidation enables precise interface engineering. Oxygen-rich annealing (pO2 = 10−4 mbar) transforms metallic bilayers into homogeneous GdIn3Ox phases, as confirmed by grazing-incidence XRD. This method leverages intercalation dynamics, where indium diffuses into gadolinium oxide matrices at 400–600°C, forming epitaxial structures on SiC or SiO2/Si substrates. Critical to this process is the use of reactive oxygen species (e.g., O3 or plasma-activated O2), which enhance oxidation kinetics and reduce carbon contamination compared to thermal H2O. For instance, O3 reduces carbon residues in Gd2O3 films to <1 at% versus 2–5 at% with H2O. In-situ monitoring via quartz crystal microbalance (QCM) reveals that alternating Gd/In layer deposition at 300°C with O3 pulsing yields 15% higher density films than co-deposition methods, minimizing phase segregation [3] [4] [7].

Annealing-Induced Structural Modifications in Si-Substrate Systems

Post-deposition annealing critically governs crystallinity, phase purity, and interfacial stability in Gd-In-oxide films on silicon. Thermal processing (350–900°C) induces three key transitions:

  • Amorphous-to-crystalline conversion: At 350°C, In2O3 crystallizes into a cubic bixbyite structure, while Gd2O3 forms monoclinic/cubic phases above 600°C. For Gd-In-O composites, annealing at 700°C under N2/O2 mixtures (4:1 ratio) yields a homogeneous GdInO3 perovskite phase, verified by TEM selected-area diffraction [6].
  • Stress management: Mismatched thermal expansion coefficients between Si (2.6 ppm/K) and Gd2O3 (7 ppm/K) generate interfacial strains. Annealing at 800°C with slow ramp rates (2°C/min) reduces crack density by 60% compared to rapid thermal processing.
  • Interdiffusion suppression: SiOx interlayers form at >600°C, increasing electrical leakage. Inserting a 2-nm Al2O3 barrier via ALD before Gd-In-O deposition inhibits Si diffusion, maintaining dielectric integrity (leakage current <10−7 A/cm2 at 1 MV/cm) [3] [6].

Table 2: Annealing Effects on Gd-In-O/Si Properties

Annealing ConditionPhase FormedGrain Size (nm)Electrical Resistivity (Ω·cm)Critical Observations
350°C, airAmorphous GdInOx<51.5 × 106Adhesion loss above 400°C
600°C, N2Cubic In2O3 + Monoclinic Gd2O320–305.3 × 10−3Phase segregation at grain boundaries
800°C, O2/N2Orthorhombic GdInO350–708.4 × 10−240% reduced defects with Al2O3 barrier

Chelation Strategies for Stabilizing Gd-In Complexes in Solution Phase

Solution-phase synthesis of Gd-In complexes requires multidentate ligands to mitigate hydrolysis and unequal precipitation kinetics. Polyaminocarboxylate scaffolds like DTPA (diethylenetriamine pentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) form stable octadentate complexes with Gd3+ (log K = 22.5 for Gd-DTPA), but exhibit weaker affinity for In3+ (log K = 29 for In-DTPA vs. 35 for In-EDTA). To balance stability, hybrid chelators such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivatives are employed, where NOTA coordinates In3+ selectively, while pendant carboxylate arms bind Gd3+. This approach enables the synthesis of heterobimetallic complexes like GdIn(L)3 (L = Br-HOPO), achieving >95% metal retention at pH 7.4. Co-precipitation control is achieved using capping agents (e.g., oleic acid/oleylamine), which adsorb onto nascent GdInO3 nanoparticles during solvothermal synthesis (180°C, benzyl alcohol), limiting growth to <10 nm with narrow dispersity (PDI <0.1) [2] [8].

Table 3: Chelation Approaches for Gd-In Complexes

Properties

CAS Number

12160-85-9

Product Name

Gadolinium--indium (1/3)

Molecular Formula

GdIn3

Molecular Weight

501.7 g/mol

InChI

InChI=1S/Gd.3In

InChI Key

KEIDDZKNFWWQHN-UHFFFAOYSA-N

Canonical SMILES

[In].[In].[In].[Gd]

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